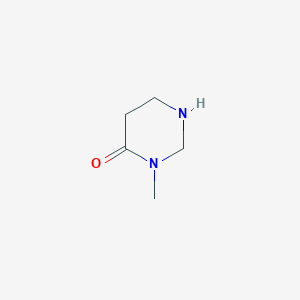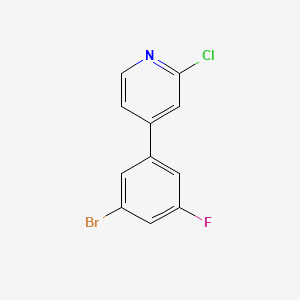
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-fluorophenyl)-2-chloropyridine typically involves the halogenation of a pyridine derivative. One common method is the reaction of 2-chloropyridine with 3-bromo-5-fluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated equipment. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in various organic reactions.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals
Medicine: Research on this compound and its derivatives has shown potential in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-5-fluorophenyl)-2-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromo-5-fluorophenyl)morpholine
- 3-Bromo-5-fluorophenol
- 4-(3-Bromo-5-fluorobenzyl)morpholine
Uniqueness
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine is unique due to its specific halogenation pattern and the presence of a pyridine ring. This structure imparts distinct chemical properties, making it suitable for various specialized applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis and scientific research.
Properties
Molecular Formula |
C11H6BrClFN |
|---|---|
Molecular Weight |
286.53 g/mol |
IUPAC Name |
4-(3-bromo-5-fluorophenyl)-2-chloropyridine |
InChI |
InChI=1S/C11H6BrClFN/c12-9-3-8(4-10(14)6-9)7-1-2-15-11(13)5-7/h1-6H |
InChI Key |
IVIPZPGBALNZKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=CC(=C2)Br)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


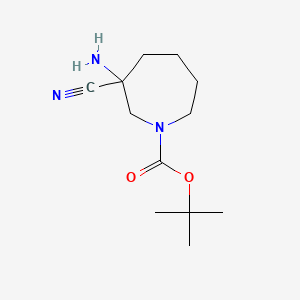
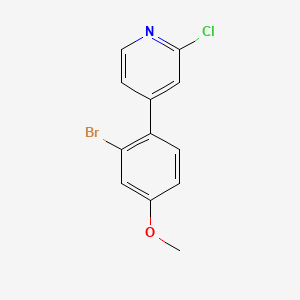
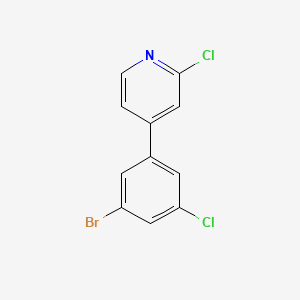

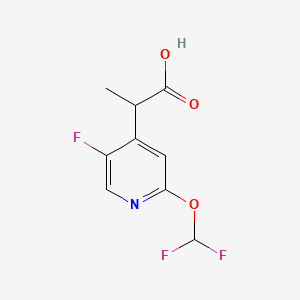
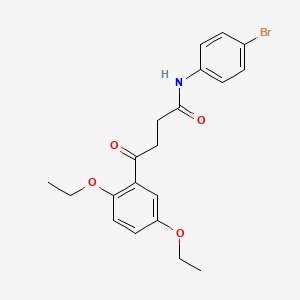
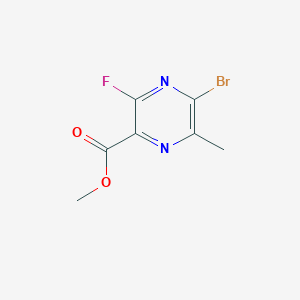

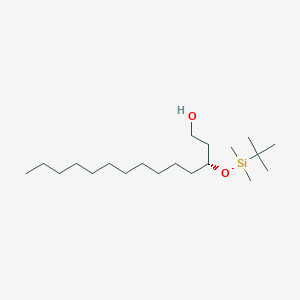
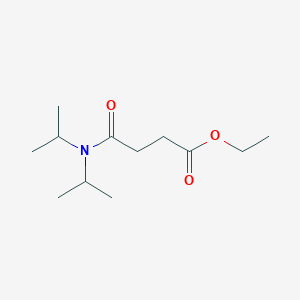
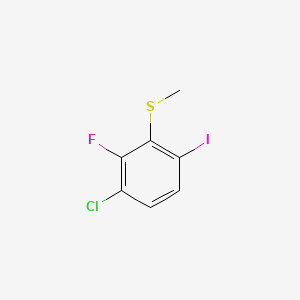

![2-(3-(9-chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)phenyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14020450.png)
